molecular formula C21H23N3O2 B2613897 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034498-94-5

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2613897
CAS No.: 2034498-94-5
M. Wt: 349.434
InChI Key: NORXDOLKVSUTLT-UHFFFAOYSA-N
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Description

This compound features a 1-methylindole moiety linked via an ethanone bridge to a piperidine ring substituted at the 3-position with a pyridin-4-yloxy group.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-23-14-16(19-6-2-3-7-20(19)23)13-21(25)24-12-4-5-18(15-24)26-17-8-10-22-11-9-17/h2-3,6-11,14,18H,4-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORXDOLKVSUTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Piperidine Ring Formation: The piperidine ring can be introduced via cyclization reactions.

    Coupling Reactions: The indole and piperidine moieties can be coupled using reagents like palladium catalysts in cross-coupling reactions.

    Introduction of the Pyridine Moiety: The pyridine group can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine rings.

    Reduction: Reduction reactions might target the carbonyl group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound's structural characteristics suggest several potential applications in scientific research:

Pharmacological Studies

  • Anticancer Activity : Preliminary studies indicate that derivatives of indole compounds can exhibit anticancer properties. The indole structure is often associated with the modulation of various signaling pathways involved in cancer progression .
  • Neuropharmacology : Research has shown that compounds containing indole and piperidine can influence neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety .

Biochemical Research

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes related to metabolic syndromes, including 11β-hydroxysteroid dehydrogenase type 1, which plays a role in cortisol metabolism . This inhibition could lead to potential treatments for conditions like obesity and type 2 diabetes.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in various applications:

Case Study 1: Anticancer Properties

In a study examining the effects of indole derivatives on cancer cell lines, it was found that modifications in the piperidine ring significantly enhanced cytotoxicity against breast cancer cells. The study concluded that such compounds could serve as lead molecules for developing new anticancer therapies .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective properties of indole-based compounds demonstrated promising results in models of neurodegenerative diseases. The compound exhibited significant protective effects against oxidative stress-induced neuronal damage, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Data Tables

Application AreaPotential EffectsReferences
Anticancer ActivityInduces apoptosis in cancer cells
NeuropharmacologyModulates neurotransmitter systems
Enzyme InhibitionInhibits 11β-hydroxysteroid dehydrogenase type 1
Antimicrobial ActivityExhibits antibacterial properties

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone would depend on its specific biological target. Generally, it might involve:

    Binding to Enzymes or Receptors: The compound could bind to specific enzymes or receptors, altering their activity.

    Pathway Modulation: By interacting with molecular targets, it could modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations in Indole and Piperidine Substituents

The table below summarizes key differences between the target compound and analogs:

Compound Name Indole Substituent Piperidine Substituent Molecular Weight (g/mol) Reported Biological Activity
Target compound 1-Methyl 3-(Pyridin-4-yloxy) ~347.41 (calculated) Not reported in evidence
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone 2-Methyl None 256.35 Not reported
2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone 4-Chloro 4-(6-Fluoro-benzoxazol-3-yl) ~425.87 (calculated) Not reported
(1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone 6-Fluoro-indazole 4-(2-Trifluoromethylphenyl) ~447.38 (calculated) Nonretinoid antagonist of retinol-binding protein
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Tetrazole (replaces indole) Variable aryl groups ~250–350 (estimated) Not reported

Key Structural and Functional Insights

  • Indole vs. Heterocyclic Replacements: The 1-methylindole in the target compound differs from tetrazole derivatives (e.g., ), which are more polar and may act as bioisosteres for carboxylic acids. Substituent Position: The 1-methyl group on indole (target) contrasts with 2-methyl () or 4-chloro () substituents, which affect steric bulk and electronic properties. For instance, electron-withdrawing groups like chlorine () may reduce metabolic oxidation compared to methyl groups.
  • Piperidine Modifications: The pyridin-4-yloxy group in the target compound offers a polar, π-rich system for interactions, distinct from the benzoxazol-3-yl group in (electron-deficient due to fluorine) or the trifluoromethylphenyl group in (lipophilic and sterically bulky). Piperidine substituents influence solubility and target engagement.

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone , also known by its DrugBank identifier DB07107, is a small organic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of 3-alkylindoles and features a complex structure that includes an indole moiety and a piperidine derivative. The IUPAC name is (2S)-1-(1H-indol-3-yl)-3-({5-[(1E)-2-(pyridin-4-yl)ethenyl]pyridin-3-yl}oxy)propan-2-amine, with the following chemical identifiers:

IdentifierValue
CAS NumberNot Available
InChI KeySGHXFHRRWFLILP-XJDXJNMNSA-N
SMILES[H]C@@(COC1=CN=CC(\C=C\C2=CC=NC=C2)=C1)CC1=CNC2=C1C=CC=C2

Anticancer Potential

The compound's structure suggests potential anticancer properties due to the presence of both indole and piperidine groups. Recent advances in piperidine derivatives have shown promising results in inducing apoptosis in various cancer cell lines. For instance, one study indicated that piperidine-containing compounds exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments . This indicates a potential pathway for further research into the anticancer effects of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone .

Neuroprotective Effects

The compound may also possess neuroprotective effects, as evidenced by studies on related piperidine derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's . The ability to modulate these enzymes can contribute to improved cognitive function and reduced neurodegeneration.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally related to 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone :

Study ReferenceFocus AreaFindings
AntimicrobialIdentified compounds with IC50 values between 1.35 - 2.18 μM against Mycobacterium tuberculosis.
Cancer TherapyPiperidine derivatives showed enhanced cytotoxicity and apoptosis induction in cancer cell models.
NeuroprotectionCompounds inhibited AChE and BuChE, suggesting potential for Alzheimer's treatment.

Q & A

Basic Research Question

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the indole, piperidine, and pyridine linkages. Aromatic protons in δ 7.0–8.5 ppm and carbonyl signals near δ 200 ppm are diagnostic .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+) .
  • FT-IR : Stretching vibrations for C=O (~1680 cm1^{-1}) and C-N (~1250 cm1^{-1}) validate functional groups .

How are preliminary biological activities evaluated, and what assays are prioritized?

Basic Research Question
Initial screening includes:

  • Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Receptor binding : Radioligand displacement studies (e.g., for serotonin or histamine receptors) .
    Dose-response curves and positive controls (e.g., known inhibitors) are critical for reliability .

How do structural modifications (e.g., halogen substitution) influence bioactivity?

Advanced Research Question
Comparative structure-activity relationship (SAR) studies reveal:

SubstituentPositionEffect on Activity
BrominePyridine↑ Binding affinity to kinases due to enhanced hydrophobic interactions
MethoxyPiperidine↓ Solubility but ↑ metabolic stability
Halogenation at the pyridine ring (e.g., Br or Cl) improves target engagement but may increase toxicity . Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize analogs .

How can contradictory data in biological assays be resolved?

Advanced Research Question
Contradictions (e.g., varying IC50_{50} across studies) require:

  • Assay standardization : Uniform cell lines, incubation times, and controls .
  • Metabolic stability tests : Liver microsome assays to rule out rapid degradation .
  • Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

What computational strategies predict target proteins or off-target effects?

Advanced Research Question

  • Molecular docking : Identify potential binding pockets in kinases or GPCRs using crystal structures (PDB) .
  • QSAR models : Train on datasets of similar piperidine-indole hybrids to predict ADMET properties .
  • Off-target profiling : SwissTargetPrediction or SEA databases to assess polypharmacology risks .

What metabolic pathways are implicated in its biotransformation?

Advanced Research Question

  • Phase I metabolism : CYP3A4/5-mediated oxidation of the piperidine ring, forming hydroxylated metabolites .
  • Phase II conjugation : Glucuronidation of the indole nitrogen observed in hepatocyte assays .
    LC-MS/MS tracks metabolites, while cytochrome P450 inhibition assays (e.g., fluconazole as an inhibitor) clarify enzymatic contributions .

How can solubility challenges be addressed during formulation?

Advanced Research Question

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Salt formation : Hydrochloride salts improve crystallinity and bioavailability .
  • Nanoformulation : Liposomal encapsulation reduces aggregation in physiological buffers .

What chiral separation methods resolve enantiomers of structurally related analogs?

Advanced Research Question

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
    Enantiomer-specific bioactivity is assessed via isolated fractions in cell-based assays .

What mechanisms underlie its enzyme inhibition, and how is selectivity achieved?

Advanced Research Question

  • Competitive inhibition : Binding to ATP pockets in kinases (e.g., JAK2) confirmed via kinetic assays (Lineweaver-Burk plots) .
  • Selectivity screening : Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies off-targets .
    Mutagenesis studies (e.g., Ala-scanning) pinpoint critical residues for binding .

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